molecular formula C22H26N2O5 B247876 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone

1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone

Cat. No. B247876
M. Wt: 398.5 g/mol
InChI Key: MMOSVASCKHAZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone, also known as DMPE, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone is not fully understood, but it is believed to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have an affinity for several receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone has been shown to have several biochemical and physiological effects. It has been found to increase levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its pharmacological effects. It has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone has several advantages for use in lab experiments, including its high purity and stability. However, it also has limitations, including its low solubility in water and limited availability.

Future Directions

Future research on 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone could focus on its potential use in the treatment of neurological disorders, as well as its effects on other neurotransmitters and receptors. Additional studies could also investigate the optimal dosage and administration of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone for therapeutic use. Furthermore, the development of more efficient synthesis methods could increase the availability of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone for research purposes.

Synthesis Methods

The synthesis of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone involves the reaction of 3,5-dimethoxybenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-methyl-4-(2-methylphenoxy)phenol. This method yields 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone as a white solid with a melting point of 110-112°C.

Scientific Research Applications

1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone has been found to have potential pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Product Name

1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C22H26N2O5/c1-16-5-4-6-18(11-16)29-15-21(25)23-7-9-24(10-8-23)22(26)17-12-19(27-2)14-20(13-17)28-3/h4-6,11-14H,7-10,15H2,1-3H3

InChI Key

MMOSVASCKHAZAF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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